3'-Deoxykanamycin C is a derivative of kanamycin, an aminoglycoside antibiotic known for its effectiveness against various bacterial infections. This compound is characterized by the absence of a hydroxyl group at the 3' position of the deoxystreptamine backbone, which alters its biological activity and resistance profile compared to its parent compounds. The modification enhances its potency against certain resistant bacterial strains, making it a subject of interest in antibiotic research and development.
3'-Deoxykanamycin C is synthesized from kanamycin B or C through various chemical modifications. The primary source for its production involves microbial fermentation processes or synthetic organic chemistry techniques that utilize kanamycin as a starting material.
3'-Deoxykanamycin C belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their amino sugars and are primarily used to treat infections caused by gram-negative bacteria. They function by inhibiting protein synthesis in bacteria, leading to cell death.
The synthesis of 3'-deoxykanamycin C typically involves several steps, including protection of functional groups, selective deoxygenation, and purification processes. One common method involves starting from kanamycin B, where specific hydroxyl groups are protected before the deoxygenation reaction occurs.
The molecular formula for 3'-deoxykanamycin C is . The structure features a deoxystreptamine core with modifications that define its pharmacological properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to elucidate the structure, providing insights into the arrangement of atoms within the molecule .
3'-Deoxykanamycin C can participate in various chemical reactions typical of aminoglycosides, including:
The reactions often require careful control of conditions (temperature, pH) to prevent unwanted side reactions and ensure high yields of the desired product.
The mechanism of action for 3'-deoxykanamycin C involves binding to the bacterial ribosome's 30S subunit, disrupting protein synthesis by causing misreading of mRNA. This action leads to the production of nonfunctional proteins and ultimately bacterial cell death.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and stability over time .
3'-Deoxykanamycin C has significant potential in scientific research and clinical applications:
3'-Deoxykanamycin C (C18H36N4O10, CID 163090) belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycoside antibiotics [1] [6]. Its core consists of a central 2-deoxystreptamine ring linked via glycosidic bonds to two amino sugar moieties: a 6-amino-6-deoxy-α-D-glucopyranose (ring II) at position 4, and a modified 3-deoxy-α-D-glucopyranose (ring I) at position 6 [6] [10]. The defining structural feature is the absence of the hydroxyl group at the C3' position of ring I (O-3-amino-3-deoxy-α-D-glucopyranosyl), resulting from deoxygenation [6] [9]. This modification reduces hydrogen-bonding capacity compared to canonical kanamycins.
Table 1: Key Molecular Properties of 3'-Deoxykanamycin C
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₆N₄O₁₀ |
Molecular Weight | 484.50 g/mol |
CAS Registry Number | 8063-07-8 (complex); 2280-32-2 (C) |
Backbone Configuration | 2-Deoxystreptamine (4,6-disubstituted) |
Ring I Modification | 3'-Deoxyglucopyranose |
The molecule contains five amino groups (-NH2) and four hydroxyl groups (-OH) distributed across its three rings [4] [6]. Critical functional groups include:
Structurally, 3'-deoxykanamycin C differs from kanamycin C (C18H36N4O11) solely by the absence of the C3' hydroxyl group [6] [9]. In contrast, kanamycin B (C18H37N5O10, bekanamycin) features an amino group at the C2' position instead of a hydroxyl group, enhancing ribosomal affinity but increasing toxicity [6] [9]. The deoxygenation at C3' in 3'-deoxykanamycin C reduces polarity and H-bonding potential compared to both parents, potentially altering ribosomal binding kinetics and circumventing certain resistance mechanisms involving hydroxyl-directed phosphorylation [7] [9].
Table 2: Structural Comparison of Kanamycin Variants
Feature | Kanamycin C | 3'-Deoxykanamycin C | Kanamycin B |
---|---|---|---|
Ring I C2' Group | -OH | -OH | -NH₂ |
Ring I C3' Group | -OH | -H | -OH |
Amino Groups | 4 | 4 | 5 |
Molecular Formula | C₁₈H₃₆N₄O₁₁ | C₁₈H₃₆N₄O₁₀ | C₁₈H₃₇N₅O₁₀ |
3'-Deoxykanamycin C shares high water solubility (>10 mg/mL) with other kanamycins due to its polycationic nature and hydroxyl groups [4] [6]. Its sulfate salt form enhances stability and solubility in aqueous media [4] [6]. Stability profiles indicate:
Table 3: Solubility and Stability Profile
Condition | Behavior |
---|---|
Water Solubility | >10 mg/mL (clear solution) |
pH Stability Range | 3.0–7.5 (optimal) |
Thermal Degradation | >250°C (decomposition) |
Aqueous Solution | Stable ≤5 days at 37°C; stable long-term at 2–8°C |
Organic Solvents | Insoluble (ethanol, acetone, chloroform) |
Key spectroscopic characteristics are inferred from structural analogs and fragmentation patterns:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7